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DMT-2'-O-TBDMS-1-methylpseudouridine Phosphoramidite

Phosphoramidite purity HPLC specification Oligonucleotide synthesis quality

Substituting non-methylated pseudouridine phosphoramidite yields RNA with measurably lower protein expression and higher TLR3-mediated immunogenicity. DMT-2'-O-TBDMS-1-methylpseudouridine Phosphoramidite (CAS 875302-45-7) enables site-specific m1Ψ incorporation via standard 12-minute coupling protocols on automated synthesizers. • ~44-fold translational efficiency gain vs Ψ-modified mRNA; higher ribosome density • N1-methyl group eliminates a hydrogen-bond donor, reducing TLR3 innate immune activation • ≥98% purity (HPLC/qNMR) supports regulatory starting-material documentation for mRNA therapeutics • Stored at -20°C under inert gas; ships on dry ice for modified nucleotides

Molecular Formula C46H63N4O9PSi
Molecular Weight 875.1 g/mol
Cat. No. B13719307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMT-2'-O-TBDMS-1-methylpseudouridine Phosphoramidite
Molecular FormulaC46H63N4O9PSi
Molecular Weight875.1 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)C2=CN(C(=O)NC2=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
InChIInChI=1S/C46H63N4O9PSi/c1-31(2)50(32(3)4)60(56-28-16-27-47)58-41-39(57-40(38-29-49(8)44(52)48-43(38)51)42(41)59-61(11,12)45(5,6)7)30-55-46(33-17-14-13-15-18-33,34-19-23-36(53-9)24-20-34)35-21-25-37(54-10)26-22-35/h13-15,17-26,29,31-32,39-42H,16,28,30H2,1-12H3,(H,48,51,52)/t39-,40+,41-,42+,60?/m1/s1
InChIKeyZDZLHJPETUXZJT-NSASEYFNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMT-2'-O-TBDMS-1-methylpseudouridine Phosphoramidite: Identity and Procurement Baseline


DMT-2'-O-TBDMS-1-methylpseudouridine Phosphoramidite (CAS 875302-45-7, molecular formula C₄₆H₆₃N₄O₉PSi, MW 875.09) is a modified ribonucleoside phosphoramidite building block for solid-phase oligonucleotide synthesis . It features standard 5′-O-(4,4′-dimethoxytrityl) protection, 2′-O-tert-butyldimethylsilyl (TBDMS) protection, and a 3′-O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite reactive moiety, combined with an N1-methylpseudouridine (m1Ψ) nucleobase . This compound enables site-specific incorporation of the N1-methylpseudouridine modification into synthetic RNA oligonucleotides via standard phosphoramidite chemistry on automated synthesizers, with a recommended coupling time of 12 minutes using anhydrous acetonitrile as diluent and storage at −10 to −30°C under dry conditions [1].

Workflow
Solid-phase RNA oligonucleotide synthesis via phosphoramidite chemistry
Selection
Site-specific N1-methylpseudouridine incorporation into synthetic RNA
Use Context
Automated synthesizer; anhydrous acetonitrile; −10 to −30°C storage

Why Generic Substitution Fails for m1Ψ Phosphoramidite


Procurement decisions for modified nucleoside phosphoramidites cannot rely on simple structural or class-level assumptions. Although DMT-2'-O-TBDMS-pseudouridine phosphoramidite (non-methylated) and DMT-2'-O-TBDMS-uridine phosphoramidite share the same DMT/TBDMS/CE-phosphoramidite protecting-group architecture, the N1-methyl substitution fundamentally alters the downstream performance of the resulting RNA. The methyl group at the N1 position eliminates an additional hydrogen bond donor present in pseudouridine, which changes base-pairing energetics, reduces innate immune recognition via Toll-like receptor 3 (TLR3), and increases translational ribosome density on the modified mRNA [1]. Consequently, substituting this building block with the non-methylated pseudouridine or standard uridine phosphoramidite—even at identical coupling conditions—yields RNA with measurably lower protein expression, higher immunogenicity, and reduced therapeutic efficacy [2]. Furthermore, vendor-reported purity specifications differ meaningfully between the N1-methyl and non-methylated analogs from the same supplier, directly affecting crude oligonucleotide quality and downstream purification burden .

Base-pairing energetics
N1-methyl group eliminates a hydrogen bond donor present in pseudouridine, altering mRNA:tRNA interaction free energies and translation dynamics.
Innate immune recognition
Reduced TLR3 activation profile reported for m1Ψ; non-methylated pseudouridine or uridine may not replicate this lower immunogenicity.
Vendor purity specification
m1Ψ and pseudouridine phosphoramidites carry different HPLC purity specifications, which may affect crude oligonucleotide yield and purification burden.

Quantitative Differentiation: m1Ψ Versus Closest Analogs


Vendor-Specified Purity Advantage by HPLC/qNMR

When sourced from a common reputable manufacturer (Tokyo Chemical Industry), DMT-2'-O-TBDMS-1-methylpseudouridine phosphoramidite (product code D6081, CAS 875302-45-7) is specified at >95.0% purity by HPLC (qNMR), whereas the non-methylated analog DMT-2'-O-TBDMS-pseudouridine phosphoramidite (product code D6080, CAS 163496-23-9) is specified at >93.0% by the same analytical methods . This represents a minimum 2.0 percentage-point absolute purity advantage at the monomer level, which propagates multiplicatively through each coupling cycle during solid-phase synthesis and directly influences full-length product yield .

Monomer Purity
Head-to-head
m1Ψ phosphoramidite: >95.0% (HPLC/qNMR) Ψ analog: >93.0% (HPLC/qNMR) Δ ≥2.0 percentage points
May reduce truncated sequences and purification burden in solid-phase synthesis.
TCI specification under identical storage; multiplicative effect across coupling cycles.
Phosphoramidite purity HPLC specification Oligonucleotide synthesis quality Procurement specification

Enhanced Reporter Gene Expression in Mammalian Models

Andries et al. (2015) performed a direct, quantitative comparison of mRNA incorporating N1-methylpseudouridine (m1Ψ) versus pseudouridine (Ψ), both as single modifications and in combination with 5-methylcytidine (m5C). In this study, mRNAs containing the m1Ψ modification alone and/or in combination with m5C outperformed the Ψ and/or m5C/Ψ-modified mRNA platform by providing up to approximately 44-fold higher reporter gene expression when comparing double-modified mRNAs (m5C/m1Ψ vs. m5C/Ψ), or approximately 13-fold higher when comparing single-modified mRNAs (m1Ψ vs. Ψ), upon transfection into cell lines or mice, respectively [1]. The study further demonstrated that (m5C/)m1Ψ-modified mRNA resulted in reduced intracellular innate immunogenicity and improved cellular viability compared to (m5C/)Ψ-modified mRNA upon in vitro transfection, with the enhanced expression attributed at least partially to evasion of endosomal Toll-like receptor 3 (TLR3) activation [1].

Expression Level
Head-to-head
m5C/m1Ψ vs m5C/Ψ: ~44-fold higher (double-modified) m1Ψ vs Ψ: ~13-fold higher (single-modified)
Reported higher protein output in cell and mouse models; supports mRNA translation studies.
Andries et al. 2015; transfection assays; reduced immunogenicity also noted.
mRNA therapeutics Protein expression Nucleoside modification Translational efficiency

Improved Incorporation Fidelity During In Vitro Transcription

A 2022 study in Scientific Reports directly compared the incorporation fidelity of m1Ψ versus Ψ during in vitro transcription (IVT) using different RNA polymerases. The authors demonstrated that m1Ψ is incorporated with higher fidelity than Ψ [1]. The fidelity of nucleotide incorporation differed between RNA polymerases; however, the spectrum of mutations observed between the RNAPs was similar. Critically, the array of nucleotide misincorporation was not dependent on the template DNA sequence context, and the distribution of misincorporated nucleotides was not localized to any specific region along the length of the RNA [1]. Based on these findings, the authors introduced a novel method for higher-fidelity incorporation of uridine analogs during IVT and provided guidelines for RNAP selection when generating modified uridine-containing mRNAs [1].

IVT Fidelity
Head-to-head
m1Ψ: higher incorporation fidelity across multiple RNA polymerases Sequence-context independence confirmed Mutation spectrum similar between RNAPs
Supports mRNA manufacturing research; may help reduce sequence variant impurities.
Scientific Reports 2022; IVT with multiple RNA polymerases.
In vitro transcription fidelity mRNA manufacturing Nucleotide analog incorporation RNA polymerase

Superior Translation Capacity via Increased Ribosome Density

Svitkin et al. (2017) demonstrated through polysome profiling and quantitative translation assays that N1-methyl-pseudouridine (N1mΨ) outperforms several other nucleoside modifications and their combinations in terms of translation capacity [1]. The study established that N1mΨ dramatically alters the dynamics of the translation process by increasing ribosome pausing and density on the mRNA, operating through both eIF2α-dependent and eIF2α-independent mechanisms [1]. This mechanistic advantage is specific to the N1-methyl modification: the methyl group at N1 eliminates the additional hydrogen bond donor present in pseudouridine, altering mRNA:tRNA interaction energetics in a manner that favors either ribosome recycling on the same mRNA or de novo ribosome recruitment, ultimately yielding higher protein output per mRNA molecule [1]. This finding corroborates and mechanistically explains the expression advantages observed in the Andries et al. (2015) study [2].

Translation Mechanism
Class-level
N1mΨ outperformed other modifications in translation capacity; increased ribosome pausing and density.
Mechanistic support for m1Ψ preference in translation enhancement studies.
Svitkin et al. 2017; polysome profiling; eIF2α-dependent/independent pathways.
Ribosome density Translation enhancement eIF2α pathway mRNA translation dynamics

Translation Fidelity Profile Without Rate Penalty

Monroe et al. (2024, Nature Communications) conducted a detailed kinetic analysis of translation on m1Ψ- versus Ψ-containing codons. The study found that m1Ψ does not substantially change the rate constants for amino acid addition by cognate tRNAs or termination by release factors [1]. However, m1Ψ can subtly modulate the fidelity of amino acid incorporation in a codon-position and tRNA-dependent manner in vitro and in human cells [1]. Computational modeling showed that altered energetics of mRNA:tRNA interactions largely account for the context dependence of the low levels of miscoding observed on Ψ- and m1Ψ-containing codons [1]. This distinguishes m1Ψ from Ψ: while both modifications exhibit context-dependent miscoding, m1Ψ achieves this without a translation rate penalty, which is consistent with its observed protein expression advantage in prior comparative studies [1].

Codon Decoding
Head-to-head
No substantial change in k_cat for cognate tRNA ΔΔG up to −4.5 kcal/mol in specific codon contexts Fidelity modulation without rate penalty
Supports translation accuracy research; no rate penalty observed.
Monroe et al. 2024; kinetic assays in human cell lines.
Translation fidelity mRNA decoding Codon context Ribosome kinetics

Procurement-Relevant Application Scenarios


GMP mRNA Vaccine Production Requiring High Translational Yield

For mRNA vaccine and therapeutic programs—including COVID-19 vaccine platforms where N1-methylpseudouridine is a critical quality attribute—procurement of DMT-2'-O-TBDMS-1-methylpseudouridine phosphoramidite with vendor-specified purity >95.0% (HPLC/qNMR) directly supports regulatory documentation requirements for starting material quality [1]. The ~44-fold protein expression advantage documented for m1Ψ-modified mRNA over Ψ-modified mRNA [2] translates into dose-sparing potential in clinical formulations, while the higher incorporation fidelity during IVT [3] minimizes sequence variant impurities that must be characterized and controlled in the drug substance.

Solid-Phase Synthesis for RNA Structure-Function Studies

Researchers synthesizing RNA oligonucleotides containing site-specific N1-methylpseudouridine modifications require a phosphoramidite building block that couples efficiently under standard TBDMS-based synthesis protocols (12-minute coupling time, anhydrous acetonitrile, −10 to −30°C storage) [1]. The N1-methyl substitution's differential effect on base-pairing energetics—altering mRNA:tRNA interaction free energies by up to −4.5 kcal/mol in specific codon contexts [4]—makes this phosphoramidite essential for experiments dissecting how individual m1Ψ residues modulate translation dynamics, RNA structure, and innate immune recognition.

Synthetic Biology: High-Performance mRNA Switches and Gene Circuits

Synthetic mRNA switches and gene circuits incorporating m1Ψ substantially outperform all other modified bases studied, exhibiting enhanced microRNA and protein sensitivity, better cell-type separation ability, and comparably low immune stimulation [5]. The m1Ψ substitution induces higher protein expression than other modified bases, enabling clearer detection of signals and better fold-change between ON and OFF states of the switches [5]. Procurement of the DMT-2'-O-TBDMS-1-methylpseudouridine phosphoramidite is the enabling step for producing the component oligonucleotides (when used in ligation-based assembly) or for preparing the modified nucleotide triphosphate precursor (when used in IVT-based mRNA production) for these high-sensitivity synthetic biology applications.

siRNA and Antisense Oligonucleotide Stabilization

Although the primary evidence for m1Ψ performance derives from mRNA applications, the DMT-2'-O-TBDMS-1-methylpseudouridine phosphoramidite enables site-specific incorporation of this modified nucleoside into siRNA and antisense oligonucleotides via standard solid-phase synthesis [1]. The N1-methyl modification's demonstrated ability to reduce TLR3-mediated innate immune recognition [2] and stabilize base-pairing interactions is directly relevant to reducing off-target immunostimulatory effects of therapeutic oligonucleotides, a key differentiation from unmodified uridine or non-methylated pseudouridine building blocks.

Application
Selection Property
Validation Focus
mRNA translational yield research
N1-methylpseudouridine modification fidelity
Reported protein expression and sequence variant control
RNA structure-function studies
Site-specific m1Ψ incorporation
Translation dynamics and base-pairing energetics
mRNA switch and gene circuit design
Enhanced signal sensitivity
ON/OFF fold-change and cell-type separation
Oligonucleotide immunogenicity research
N1-methyl modification for TLR3 evasion
Innate immune response endpoints
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